molecular formula C6H14ClNO3 B2676550 Afegostat (hydrochloride) CAS No. 2580234-21-3

Afegostat (hydrochloride)

Cat. No.: B2676550
CAS No.: 2580234-21-3
M. Wt: 183.63
InChI Key: XXPFHYCYDUDOIS-UHFFFAOYSA-N
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Description

Afegostat (hydrochloride), also known as isofagomine, is a small molecule that belongs to the class of organic compounds known as piperidines. It was initially developed as an experimental drug for the treatment of certain forms of Gaucher’s disease. Afegostat functions as a pharmacological chaperone that specifically and reversibly binds to acid-β-glucosidase in the endoplasmic reticulum, enhancing its activity .

Preparation Methods

Afegostat can be synthesized through various synthetic routes. One common method involves the preparation of isofagomine, which is then converted to its hydrochloride form. The synthetic route typically includes the following steps:

Industrial production methods for afegostat (hydrochloride) are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production.

Chemical Reactions Analysis

Afegostat (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: Afegostat can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert afegostat to its reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups or the nitrogen atom in the piperidine ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Afegostat (hydrochloride) has several scientific research applications:

Mechanism of Action

Afegostat (hydrochloride) exerts its effects by binding selectively to the N370S mutant form of glucocerebrosidase, an enzyme involved in the metabolism of glucocerebroside. This binding restores the correct conformation of the enzyme, enhancing its activity by approximately threefold. The molecular targets and pathways involved include the endoplasmic reticulum and lysosomal pathways, where afegostat acts as a chaperone to stabilize the enzyme and facilitate its proper folding and function .

Comparison with Similar Compounds

Afegostat (hydrochloride) can be compared with other similar compounds, such as:

    Imiglucerase: A recombinant human β-glucocerebrosidase used for enzyme replacement therapy in Gaucher’s disease.

    Miglustat: Another orphan drug for the treatment of Gaucher’s disease with a different mechanism of action.

    Eliglustat: A substrate reduction therapy for Gaucher’s disease that inhibits the synthesis of glucocerebroside.

Afegostat is unique in its mechanism of action as a pharmacological chaperone, which distinguishes it from enzyme replacement therapies and substrate reduction therapies .

Properties

IUPAC Name

5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPFHYCYDUDOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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